2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide
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Overview
Description
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core substituted with a methoxyphenyl group and a methylbenzyl group, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner von Miller, or Friedländer synthesis.
Substitution Reactions: The methoxyphenyl and methylbenzyl groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: NaBH4, ethanol, reflux.
Substitution: Halogenated reagents, Lewis acids, various solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions.
Chemical Biology: The compound serves as a tool for investigating the structure-activity relationships of quinoline derivatives.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Phenylquinoline: A derivative with a phenyl group instead of a methoxyphenyl group.
N-Benzylquinoline-4-carboxamide: A derivative with a benzyl group instead of a methylbenzyl group.
Uniqueness
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The presence of both methoxyphenyl and methylbenzyl groups enhances its potential for diverse applications in medicinal chemistry and other fields .
Properties
Molecular Formula |
C25H22N2O2 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O2/c1-17-7-9-18(10-8-17)16-26-25(28)22-15-24(19-11-13-20(29-2)14-12-19)27-23-6-4-3-5-21(22)23/h3-15H,16H2,1-2H3,(H,26,28) |
InChI Key |
IMLAFRMCGPOCHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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